molecular formula C14H10FN3O3S B2437717 N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-58-8

N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2437717
CAS RN: 898431-58-8
M. Wt: 319.31
InChI Key: VPGSDTUBRBPVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in various studies . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine belongs to an electron rich nitrogen containing heterocycle . These six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

Pyrimidines have been found to exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Pharmacological Potential

  • Anti-inflammatory and Antinociceptive Activity : Thiazolo[3,2-a]pyrimidine derivatives, related to N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, were found to possess significant anti-inflammatory and antinociceptive activities. Specifically, compounds with an aryl ring substituted at the fourth position displayed better activity. These compounds also demonstrated lower ulcerogenic activity and higher lethal dose values (Alam et al., 2010).

Metabolic and Excretion Studies

  • 19F-Nuclear Magnetic Resonance (NMR) Analysis : 19F-NMR was utilized in drug discovery for compounds including MK-0518, a derivative of this compound. The study focused on the metabolic fate and excretion balance in rats and dogs, revealing significant insights into the compound's elimination mainly through metabolism (Monteagudo et al., 2007).

Antimicrobial Activity

  • Synthesis and Activity of Related Compounds : N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, structurally related to this compound, were synthesized and exhibited antimicrobial activity (Gein et al., 2015).

Crystallographic Studies

  • Structural Analysis of Analogues : Raltegravir monohydrate, a compound related to this compound, was analyzed crystallographically. This study provided insights into its molecular structure, dihedral angles, and intramolecular hydrogen bonding, contributing to a deeper understanding of the structural properties of similar compounds (Yamuna et al., 2013).

Synthetic Methodologies

  • Novel Synthesis Approaches : Research has been conducted on effective methods for the preparation and structural analysis of derivatives like 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, offering potential pathways for synthesizing compounds akin to this compound (Ukrainets et al., 2017).

Mechanism of Action

The key mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The development of more potent and efficacious drugs with pyrimidine scaffold is a focus of current research . This includes the design and development of many novel pyrimidine derivatives for their anticancer activity . The structure activity relationship (SAR) of pyrimidine derivatives as anticancer agents is also a significant area of study .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-9-3-1-8(2-4-9)7-16-11(19)10-12(20)17-14-18(13(10)21)5-6-22-14/h1-6,20H,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGSDTUBRBPVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.